molecular formula C10H6Cl2N2 B8756574 2-Chloro-4-(4-chloro-phenyl)-pyrimidine

2-Chloro-4-(4-chloro-phenyl)-pyrimidine

Cat. No.: B8756574
M. Wt: 225.07 g/mol
InChI Key: QTVNLAGNLXDEOL-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical and Biological Research

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis for a vast array of biologically important molecules. nih.gov As a core component of nucleic acids—cytosine, thymine, and uracil—it is integral to the structure of DNA and RNA, the very blueprints of life. wikipedia.orgmicrobenotes.com This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in medicinal chemistry. nih.govbohrium.com

Researchers have extensively explored pyrimidine derivatives for their wide spectrum of pharmacological activities. These compounds have been developed as potent agents for treating a multitude of diseases. researchtrend.netgsconlinepress.comresearchgate.net The therapeutic applications of pyrimidine-based drugs are diverse, encompassing anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive agents. researchtrend.netmdpi.comnih.gov For instance, the well-known anticancer drug 5-fluorouracil is a pyrimidine derivative that functions as an antimetabolite. researchgate.net The adaptability of the pyrimidine structure allows for numerous modifications, enabling chemists to design novel therapeutics that can target specific biological pathways with high efficacy. researchtrend.net

Beyond medicine, pyrimidine derivatives have found applications in the agrochemical industry as herbicides and pesticides, highlighting the versatility of this chemical framework. openaccesspub.org The ongoing research into pyrimidine-based compounds continues to yield new molecules with significant potential in various scientific and industrial fields. openaccesspub.org

Historical Trajectories and Milestones in Pyrimidine Derivative Exploration

The scientific investigation of pyrimidines dates back to the 19th century. Although pyrimidine derivatives like alloxan were known earlier, a laboratory synthesis was first reported in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic study of this class of compounds began in earnest in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. wikipedia.org It was Pinner who first coined the name “pyrimidin” in 1885. wikipedia.org

A significant milestone was the first preparation of the parent pyrimidine compound by Gabriel and Colman in 1900. wikipedia.org They achieved this by converting barbituric acid into 2,4,6-trichloropyrimidine, followed by reduction with zinc dust. wikipedia.org These foundational studies paved the way for a deeper understanding of the chemistry and properties of pyrimidines. The discovery of pyrimidine bases in nucleic acids was a pivotal moment that solidified the importance of this heterocyclic system in biological sciences. researchgate.net Over the last few decades, the development of pyrimidine-based chemotherapeutic agents has marked a significant advance in clinical applications. researchgate.net

Overview of 2-Chloro-4-(4-chloro-phenyl)-pyrimidine within the Broader Context of Halogenated Pyrimidine Research

This compound belongs to the class of halogenated pyrimidines, which are crucial intermediates in organic synthesis. The presence of a chlorine atom at the C2 position of the pyrimidine ring makes it highly reactive and susceptible to nucleophilic substitution and cross-coupling reactions. google.com This reactivity is a key feature that medicinal chemists exploit to build more complex molecules.

Halogenated pyrimidines like 2-chloro-4-substituted pyrimidines are valuable building blocks for creating a variety of 2-substituted pyrimidine compounds with applications in pharmaceuticals and agrochemicals. google.com The specific compound, this compound, incorporates a 4-chlorophenyl group at the C4 position, adding another layer of chemical functionality and potential for biological interaction. The study of such di-halogenated phenyl-pyrimidine structures is part of a broader effort to generate novel compounds with tailored electronic and steric properties for specific biological targets.

Comprehensive Scope of Pyrimidine Chemistry in Modern Scientific Inquiry

The scope of pyrimidine chemistry in modern science is vast and continually expanding. It is a central field in medicinal chemistry, with a constant stream of research focused on designing and synthesizing new pyrimidine derivatives as therapeutic agents. nih.govmdpi.combenthamscience.com The development of pyrimidine-based protein kinase inhibitors for cancer therapy is a particularly active area of investigation. nih.govbenthamscience.com

The field also extends to materials science, where pyrimidine-containing compounds are explored for their unique electronic and photophysical properties. Furthermore, pyrimidine chemistry plays a role in the development of agrochemicals. openaccesspub.org The fundamental reactions of the pyrimidine ring, such as nucleophilic substitutions, electrophilic additions, and metal-catalyzed cross-coupling reactions, are continuously being refined and expanded upon, allowing for the creation of increasingly complex molecular architectures. thieme.de The interdisciplinary nature of pyrimidine research, bridging organic synthesis, medicinal chemistry, biochemistry, and materials science, underscores its enduring importance in scientific inquiry. mdpi.comopenaccesspub.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2-chloro-4-(4-chlorophenyl)pyrimidine

InChI

InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H

InChI Key

QTVNLAGNLXDEOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 4 4 Chloro Phenyl Pyrimidine and Analogues

Foundational Synthetic Routes for Halogenated Pyrimidines

Traditional methods for synthesizing halogenated pyrimidines have laid the groundwork for modern innovations. These routes typically involve building the pyrimidine (B1678525) core and then introducing halogen atoms, or using halogenated precursors in substitution reactions.

Strategies Involving Nucleophilic Displacement Reactions on Pyrimidine Rings

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of pyrimidine rings, especially with readily available halopyrimidines. acs.org For di-substituted compounds like 2,4-dichloropyrimidine (B19661), the reactivity of the halogen positions generally follows the order C4(6) > C2 >> C5. acs.org This inherent reactivity difference allows for regioselective substitution.

The substitution at the C4 position is generally favored in reactions with 2,4-dichloropyrimidines. wuxiapptec.com However, this selectivity can be influenced by the presence of other substituents on the pyrimidine ring. For instance, an electron-donating group at the C6 position can steer the nucleophilic attack towards the C2 position instead. wuxiapptec.com While neutral nitrogen nucleophiles often yield a mixture of C4 and C2 isomers, highly regioselective amination at the C4 position of 6-aryl-2,4-dichloropyrimidine has been achieved. acs.orgnih.gov

Conversely, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines that have an electron-withdrawing group at the C5 position. nih.gov This control over regioselectivity is crucial for the synthesis of specifically substituted pyrimidine derivatives. The synthesis of 2-trichloromethyl-4-chloropyrimidines, which serve as valuable intermediates, also relies on substitution reactions to create a variety of pyrimidine derivatives. thieme.de

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines

SubstrateNucleophile TypeMajor Substitution PositionControlling Factors
2,4-DichloropyrimidineNeutral Nitrogen NucleophilesC4 (moderate selectivity)Inherent reactivity of positions. acs.org
6-Aryl-2,4-dichloropyrimidineAminesC4 (high selectivity)Steric and electronic effects of the aryl group. acs.org
5-EWG-2,4-dichloropyrimidineTertiary AminesC2 (high selectivity)Influence of electron-withdrawing group (EWG). nih.gov
6-EDG-2,4-dichloropyrimidineVarious NucleophilesC2Influence of electron-donating group (EDG). wuxiapptec.com

Ring-Closing Cyclocondensation Approaches to Pyrimidine Synthesis

Cyclocondensation reactions are fundamental to constructing the pyrimidine core. One of the most classic and versatile methods is the Biginelli reaction, a one-pot cyclocondensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgjsynthchem.com This acid-catalyzed, three-component reaction provides a straightforward route to dihydropyrimidinones, which can be further modified. organic-chemistry.org

The mechanism of the Biginelli reaction is understood to proceed through a series of bimolecular reactions. wikipedia.org It is believed to start with the condensation between the aldehyde and urea, forming an iminium intermediate. This is followed by the nucleophilic addition of the ketoester enol and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product. organic-chemistry.org

These foundational pyrimidine rings can then undergo chlorination to produce the desired halogenated pyrimidines. A common method involves reacting hydroxypyrimidines (or their tautomeric keto forms) with phosphoryl chloride (POCl₃), often in the presence of an amine or amine hydrochloride, to yield chloropyrimidines. google.com Fused thiazolo pyrimidine compounds can also be synthesized through cyclocondensation reactions involving a pyrimidine derivative, chloroacetic acid, and an aldehyde. asianpubs.org

Innovations in Sustainable and Efficient Pyrimidine Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and atom-economical methods for pyrimidine synthesis. These innovations aim to reduce waste, shorten reaction times, and expand the diversity of accessible molecular structures.

Multi-Component Reaction Systems for Pyrimidine Framework Construction

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry as they combine three or more reactants in a single step to form complex products, minimizing intermediate isolation and purification steps. mdpi.com The Biginelli reaction is a prime example of a three-component reaction that has been extensively studied and optimized. nih.govbiomedres.us It allows for the synthesis of a wide array of functionalized dihydropyrimidines by varying the aldehyde, β-dicarbonyl compound, and urea/thiourea components. jsynthchem.comorganic-chemistry.org

Modern MCRs have expanded beyond this classic framework. For example, a sustainable, iridium-catalyzed multicomponent synthesis has been developed that produces pyrimidines from amidines and up to three different alcohols. organic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts and achieving yields up to 93%. organic-chemistry.org Another approach involves an iodine-catalyzed, metal-free, one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids to create pyrimidine-linked imidazopyridines. nih.gov These methods offer high efficiency and are applicable to creating large libraries of diverse compounds. organic-chemistry.org

Catalysis in Pyrimidine Synthesis (e.g., Transition Metal-Mediated, Lewis Acid Catalysis)

Catalysis plays a pivotal role in modern pyrimidine synthesis, offering enhanced efficiency, selectivity, and milder reaction conditions. nih.govelsevier.com

Transition Metal-Mediated Catalysis: Various transition metals, including palladium, copper, nickel, ruthenium, and iridium, have been employed to catalyze the formation of pyrimidines. mdpi.comnih.govresearchgate.net These catalysts are often used in cross-coupling reactions to introduce aryl or other substituents onto a pre-formed pyrimidine ring. acs.org For instance, palladium-catalyzed Suzuki and Stille couplings show a strong preference for reaction at the C4 position of 2,4-dichloropyrimidines. acs.org Iridium-pincer complexes have been shown to be highly efficient in the multicomponent synthesis of pyrimidines from alcohols and amidines. mdpi.comorganic-chemistry.org Similarly, copper(II) triflate has been used as an effective catalyst for synthesizing substituted pyrimidines from propargyl alcohols and amidines. mdpi.com

Lewis Acid Catalysis: Lewis acids are widely used to catalyze cyclocondensation reactions, such as the Biginelli reaction, by activating carbonyl groups. wikipedia.org Catalysts like ytterbium triflate (Yb(OTf)₃) and indium(III) chloride have been shown to improve yields and shorten reaction times under solvent-free conditions. organic-chemistry.org Samarium chloride (SmCl₃) has been effectively used as a Lewis acid catalyst in the microwave-promoted synthesis of pyrimidines from β-formyl enamides and urea. organic-chemistry.org This approach avoids harsh reagents and provides high yields in significantly reduced reaction times. organic-chemistry.org Other Lewis acids, such as zirconium tetrachloride and antimony trichloride, have also been successfully employed in the synthesis of pyrimidine derivatives. nih.gov

Table 2: Examples of Catalysts in Pyrimidine Synthesis

Catalyst TypeCatalyst ExampleReaction TypeKey Advantages
Transition MetalPalladium ComplexesSuzuki, Stille CouplingHigh regioselectivity (C4) for cross-coupling. acs.org
Transition MetalIridium-Pincer ComplexesMulti-component SynthesisHigh efficiency, sustainable (uses alcohols). organic-chemistry.org
Transition MetalCopper(II) Triflate[3+3] CycloadditionEfficient synthesis from propargyl alcohols. mdpi.com
Lewis AcidSamarium Chloride (SmCl₃)Cyclization/CondensationEfficient under microwave, avoids harsh reagents. organic-chemistry.org
Lewis AcidYtterbium Triflate (Yb(OTf)₃)Biginelli ReactionIncreased yields, shorter reaction times, reusable catalyst. organic-chemistry.org
Lewis AcidZirconium Tetrachloride (ZrCl₄)Three-component reactionEffective catalysis for pyrano[2,3-d]pyrimidines. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method offers several advantages over conventional heating, including dramatically reduced reaction times, improved product yields, and enhanced reaction purities. nih.govresearchgate.net

The synthesis of pyrimidine derivatives has greatly benefited from this technology. For example, microwave irradiation has been successfully applied to the Biginelli reaction, allowing for the rapid, solvent-free synthesis of quinazolines. nih.gov Nucleophilic aromatic substitution reactions on chloropyrimidines are also significantly accelerated. The synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and various anilines proceeds much more efficiently under microwave conditions compared to conventional heating. rsc.orgresearchgate.net

Furthermore, microwave heating has been employed in the synthesis of 2-amino-4-chloro-pyrimidine derivatives, with reactions being completed in as little as 15-30 minutes at temperatures between 120–140 °C. nih.govnih.gov Lewis acid-catalyzed reactions, such as the SmCl₃-catalyzed synthesis of pyrimidines from β-formyl enamides, also show enhanced efficiency when combined with microwave irradiation, achieving high yields in under 10 minutes. organic-chemistry.org The condensation of enaminones with benzaldehyde (B42025) and urea to form tetrahydropyrimidines is another reaction that benefits from microwave assistance. nih.gov

Specific Synthetic Considerations for 2-Chloro-4-(4-chloro-phenyl)-pyrimidine

A robust and widely applicable method for the synthesis of this compound involves a two-stage process: the initial construction of a pyrimidin-2-ol intermediate followed by a chlorination step. This approach allows for the controlled introduction of the desired substituents onto the pyrimidine core.

Identification and Optimization of Key Precursor Compounds and Reactants

The primary pathway to the pyrimidine core of the target molecule is the Biginelli reaction, a one-pot cyclocondensation of three key precursors. beilstein-journals.orgnih.govmdpi.com For the synthesis of the precursor to this compound, the following reactants are essential:

4-Chlorobenzaldehyde: This provides the 4-chlorophenyl group at the C4 position of the pyrimidine ring.

Ethyl acetoacetate: This β-ketoester serves as a three-carbon component for the formation of the pyrimidine ring.

Urea: This reactant provides the two nitrogen atoms and a carbonyl group for the pyrimidine structure.

The Biginelli reaction typically yields a 3,4-dihydropyrimidin-2(1H)-one. This intermediate, specifically 4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, requires subsequent aromatization to form the corresponding pyrimidin-2-ol. This oxidation step is crucial for the subsequent chlorination. Various oxidizing agents can be employed for this aromatization, including nitric acid or chromium trioxide. clockss.org

The key reactant for the conversion of the pyrimidin-2-ol intermediate to the final product is a chlorinating agent.

Phosphorus oxychloride (POCl₃): This is a widely used and effective reagent for the chlorination of hydroxypyrimidines. nih.gov

The selection of high-purity starting materials is paramount to minimize the formation of byproducts and facilitate the purification of the final compound.

Detailed Analysis of Reaction Conditions and Parametric Optimization

Stage 1: Synthesis and Aromatization of the Pyrimidin-2-ol Intermediate

The Biginelli reaction is typically catalyzed by a Brønsted or Lewis acid. researchgate.net Parametric optimization involves careful control of several factors to maximize the yield of the dihydropyrimidine (B8664642) intermediate.

ParameterOptimized ConditionRationale
Catalyst Brønsted acids (e.g., HCl) or Lewis acidsTo facilitate the condensation reaction. beilstein-journals.org
Solvent Ethanol is commonly used. mdpi.comProvides a suitable reaction medium for the reactants.
Temperature RefluxTo ensure a sufficient reaction rate. mdpi.com
Reactant Ratio Near-equimolar ratios of the three components are generally effective.To ensure complete conversion of the limiting reagent.

Following the cyclocondensation, the resulting dihydropyrimidine must be aromatized. This can be achieved through oxidation. The choice of oxidizing agent and reaction conditions is critical to achieve a high yield of the pyrimidin-2-ol without significant degradation.

Stage 2: Chlorination of the Pyrimidin-2-ol Intermediate

The conversion of the 4-(4-chlorophenyl)pyrimidin-2-ol (B1508319) intermediate to this compound is achieved through chlorination with phosphorus oxychloride (POCl₃). nih.gov Optimization of this step is crucial for a high yield of the final product.

ParameterOptimized ConditionRationale
Chlorinating Agent Phosphorus oxychloride (POCl₃)A powerful and effective reagent for this transformation. nih.gov
Base (optional) N,N-dimethylaniline or PyridineCan be used to scavenge the HCl byproduct and drive the reaction to completion. deepdyve.com
Temperature Heating under refluxTo provide the necessary activation energy for the reaction. researchgate.net
Reaction Time Typically several hours, monitored by TLCTo ensure the reaction proceeds to completion. researchgate.net
Solvent Can be performed neat (solvent-free) or in a high-boiling inert solvent.Solvent-free conditions can lead to higher efficiency and easier work-up. nih.gov

A study on the chlorination of 6-methyluracils with POCl₃ in the presence of N,N-dimethylaniline showed that reaction times of 3 to 24 hours gave high yields of the di- and trichloropyrimidines. deepdyve.com

Methodologies for Yield Enhancement and Purity Control

Several strategies can be employed to enhance the yield and purity of this compound throughout the synthetic process.

For the Biginelli Reaction and Aromatization:

Catalyst Selection: The use of efficient and recyclable catalysts can improve the yield and sustainability of the Biginelli reaction. mdpi.com

Microwave Irradiation: This technique can significantly reduce reaction times and, in some cases, improve yields for the Biginelli condensation. mdpi.com

Controlled Oxidation: Careful selection of the oxidizing agent and reaction conditions during the aromatization step is critical to prevent over-oxidation or degradation of the pyrimidine ring, thereby maximizing the yield of the desired pyrimidin-2-ol.

For the Chlorination Step:

Solvent-Free Conditions: Performing the chlorination with equimolar POCl₃ in a sealed reactor without a solvent has been shown to be a high-yield method that simplifies purification. nih.gov This approach minimizes the environmental impact and reduces the potential for solvent-related side reactions.

Work-up Procedure: A careful work-up procedure after chlorination is essential. This typically involves quenching the excess POCl₃ with ice water and neutralizing the acidic mixture. Extraction with a suitable organic solvent, followed by washing and drying, is necessary to isolate the crude product.

Purification of the Final Product:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally to achieve high recovery of the pure product.

Column Chromatography: For more challenging purifications where impurities have similar solubility to the product, silica (B1680970) gel column chromatography can be employed. google.com A suitable eluent system is chosen to achieve good separation of the target compound from any byproducts.

By carefully controlling the reaction parameters and employing appropriate purification techniques at each stage, this compound can be synthesized with high yield and purity.

Computational and Theoretical Chemistry Studies of 2 Chloro 4 4 Chloro Phenyl Pyrimidine

Quantum Chemical Calculations (Ab Initio and Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the structural and electronic properties of molecules. physchemres.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a split-valence basis set like 6-311++G(d,p) is a widely employed level of theory for this class of compounds, offering a reliable balance between computational cost and accuracy. researchgate.netresearchgate.netnih.govresearchgate.net These calculations are typically performed in the gas phase or with solvent models to simulate different environments. physchemres.org

The first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. physchemres.org This procedure calculates the molecular wave function and energy at a starting geometry and iteratively searches for a new geometry with lower energy until a stable state is found. physchemres.org For 2-Chloro-4-(4-chloro-phenyl)-pyrimidine, this would involve calculating the equilibrium bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net

The optimized geometry provides insights into the molecule's planarity and the spatial relationship between the pyrimidine (B1678525) and chlorophenyl rings. Based on structural data from similar molecules like 2,4-dichloropyrimidine (B19661), the bond lengths and angles can be accurately predicted. nih.gov

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
C-Cl (pyrimidine)1.73
C-Cl (phenyl)1.74
C-N (pyrimidine)1.33 - 1.34
C-C (pyrimidine-phenyl link)1.49
C-C (phenyl ring avg.)1.39
Bond Angles (°) **
Cl-C-N (pyrimidine)115.5
N-C-N (pyrimidine)128.0
C-C-C (phenyl ring)119.0 - 121.0
Dihedral Angles (°) **
Pyrimidine-Phenyl~30-40

Note: These values are representative and derived from computational studies on analogous structures.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring, whereas the LUMO is likely concentrated on the electron-deficient pyrimidine ring. researchgate.net This distribution suggests that the molecule can engage in charge transfer interactions. The energies of these orbitals allow for the calculation of various electronic properties that quantify reactivity. nih.gov

PropertyFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω)χ² / (2η)Measures the electrophilic power of a molecule.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.com Theoretical vibrational frequencies are calculated from the optimized geometry, and these frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the computational method, allowing for a more accurate comparison with experimental data. researchgate.net

A detailed assignment of vibrational modes can be achieved using Potential Energy Distribution (PED) analysis. nih.gov For this compound, characteristic vibrational modes would include C-Cl stretching, C-H stretching of the aromatic rings, C=N and C=C stretching within the pyrimidine ring, and ring breathing modes.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
C-H Stretching (Aromatic)3100 - 3000Stretching of C-H bonds on phenyl and pyrimidine rings.
C=N Stretching (Pyrimidine)1600 - 1550Stretching of carbon-nitrogen double bonds in the pyrimidine ring.
C=C Stretching (Aromatic)1580 - 1400Stretching of carbon-carbon bonds in both aromatic rings.
C-Cl Stretching850 - 650Stretching of the carbon-chlorine bonds.
Ring Breathing (Pyrimidine)~1000Symmetric expansion and contraction of the pyrimidine ring.

Note: Wavenumbers are approximate and based on studies of similar compounds. researchgate.netorientjchem.org

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. physchemres.org For this compound, the nitrogen atoms of the pyrimidine ring and the chlorine atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms are regions of positive potential.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target.

Accurate docking simulations require careful preparation of both the ligand and the receptor.

Ligand Preparation:

3D Structure Generation: The initial 3D structure of this compound is generated. The lowest energy conformation obtained from the DFT geometry optimization (as described in section 4.1.1) is often used as the starting point.

Charge Assignment: Appropriate partial atomic charges are assigned to the ligand atoms, which is crucial for calculating electrostatic interactions with the receptor.

Receptor Preparation:

Structure Retrieval: A high-resolution crystal structure of the target protein is typically obtained from a database like the Protein Data Bank (PDB).

Cleaning the Structure: Non-essential components such as water molecules, co-solvents, and co-crystallized ligands are usually removed from the PDB file.

Protonation: Hydrogen atoms, which are often not resolved in crystal structures, are added to the protein. The protonation states of ionizable residues like histidine, aspartic acid, and glutamic acid are assigned based on the physiological pH.

Binding Site Definition: The active site, or the region where the ligand is expected to bind, is defined. This is often done by creating a grid box around the location of a known inhibitor or a predicted binding pocket on the protein surface.

Once both ligand and receptor are prepared, docking algorithms are used to explore various possible binding poses of the ligand within the receptor's active site and score them based on binding energy, identifying the most favorable interactions. nih.govresearchgate.net

Prediction of Binding Modes and Interaction Profiling (Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking)

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This prediction is crucial for understanding the potential mechanism of action. For derivatives of 2-chloro-pyrimidine, docking studies have revealed key interaction patterns that are likely relevant to this compound.

In a study involving 2-amino-4-chloro-pyrimidine derivatives targeting the main protease (3CLpro) of SARS-CoV-2, molecular docking simulations identified specific types of interactions that stabilize the ligand-protein complex. The analysis showed that these compounds engage with the active site of the protease through a combination of hydrogen bonds and hydrophobic interactions. nih.gov For instance, one of the top-ranked derivatives formed three hydrogen bonds with the protein, with bond lengths ranging from 1.98 to 3.74 Å. nih.gov

The hydrophobic interactions are also critical for binding. In the same study, amino acid residues such as Leu141, His172, His163, Glu166, Gln189, Arg188, Asp187, Tyr54, and His41 were found to participate in hydrophobic contacts with the pyrimidine derivatives. nih.gov Additionally, specific non-covalent interactions like Alkyl/pi-alkyl interactions with Cys145, Met49, and Pro52, and a Pi-Sulfur bond with Met165 were observed. nih.gov Similar docking simulations on other complex molecules containing a chlorophenyl group have also highlighted the importance of hydrogen bonding, electrostatic, and hydrophobic interactions in binding to target proteins. researchgate.net These findings suggest that the 4-chlorophenyl ring and the pyrimidine core of this compound are likely to be involved in significant hydrophobic and pi-stacking interactions within a receptor's binding pocket, while the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors.

Assessment of Binding Affinities and Scoring Functions

A critical aspect of computational drug design is the quantitative estimation of binding affinity, which predicts the strength of the interaction between a ligand and its target. Scoring functions are used in molecular docking programs to calculate a score that represents the estimated free energy of binding. A lower (more negative) binding energy score generally indicates a more stable and favorable interaction.

In computational studies on 2-amino-4-chloro-pyrimidine derivatives, binding energy scores were used to rank the compounds based on their affinity for the SARS-CoV-2 main protease. nih.gov The results revealed that most of the tested derivatives exhibited a strong affinity for the protease. nih.govnih.gov For example, the most promising derivative demonstrated a binding energy of -8.12 kcal/mol, which corresponds to a predicted inhibition constant (Ki) of 1.11 µM. nih.govresearchgate.net Other derivatives in the same series showed binding energies ranging from -6.61 to -7.06 kcal/mol. nih.gov

These values are calculated by the docking software's scoring function, which considers various energetic components such as electrostatic interactions, van der Waals forces, and desolvation energy. The consistent prediction of high binding affinity for these related compounds suggests that the 2-chloro-4-phenyl-pyrimidine scaffold is a promising framework for designing potent inhibitors.

Table 1: Predicted Binding Affinities of 2-amino-4-chloro-pyrimidine Derivatives Against SARS-CoV-2 Main Protease nih.gov

DerivativeEstimated Free Energy of Binding (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Number of Hydrogen Bonds
Derivative 6-8.121.113
Derivative 5-7.06-5
Derivative 4-7.03-2
Derivative 3-6.61-5

Molecular Dynamics Simulations and Conformational Dynamics Studies

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. MD simulations are used to validate the stability of docking poses and to gain a deeper understanding of the binding dynamics.

For compounds structurally related to this compound, MD simulations have been employed to confirm the stability of the predicted binding modes. In a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were performed on the most active compound to validate its potential as an inhibitor of α-glucosidase and α-amylase. researchgate.net The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex suggested that the compound remained stable within the binding site of the target proteins throughout the simulation. researchgate.net Such studies provide confidence in the docking results and suggest that the ligand forms a lasting and stable interaction with its target, which is a prerequisite for its biological activity. These methods are essential for assessing the conformational dynamics of the ligand and the receptor, ensuring that the predicted interactions are maintained in a more realistic, dynamic environment.

In Silico Prediction Models for Biological Activities (excluding pharmacokinetic/pharmacodynamic properties)

In silico models are frequently used in the early stages of drug discovery to predict the potential biological activities of novel compounds, helping to prioritize which molecules should be synthesized and tested experimentally. These predictions are often based on molecular docking against known therapeutic targets or by comparing the chemical structure to databases of compounds with known activities.

For derivatives of 2-chloro-pyrimidine, in silico studies have been instrumental in identifying potential therapeutic applications. For example, a series of 2-amino-4-chloro-pyrimidine derivatives were evaluated computationally for their potential inhibitory action against the main protease of SARS-CoV-2, the virus responsible for COVID-19. nih.govnih.gov The molecular docking results indicated that most of these derivatives had a strong affinity for the viral protease, suggesting potential antiviral activity. nih.govresearchgate.net

In addition to predicting antiviral properties, these computational findings were correlated with in vitro experimental data for other activities. The same series of 2-amino-4-chloro-pyrimidine derivatives were tested for their cytotoxic activity against human colon carcinoma (HCT116) and breast cancer (MCF7) cell lines. nih.govnih.govresearchgate.net The compound that showed the highest predicted binding affinity in the docking studies also exhibited the most potent anticancer activity against both cell lines, with EC50 values of 89.24 µM and 89.37 µM, respectively. nih.govnih.govresearchgate.net This correlation between in silico predictions and experimental results highlights the utility of computational models in identifying promising candidates for specific biological activities.

Table 2: Predicted and Experimentally Validated Biological Activities of a Related 2-amino-4-chloro-pyrimidine Derivative (Compound 6) nih.govnih.govresearchgate.net

Predicted Activity (In Silico)TargetExperimental Activity (In Vitro)Cell LineEC50 Value (µM)
Antiviral (COVID-19)SARS-CoV-2 Main Protease (3CLpro)AnticancerHCT116 (Colon)89.24 ± 1.36
AnticancerMCF7 (Breast)89.37 ± 1.17

Advanced Research Perspectives and Future Directions in Pyrimidine Chemistry

Rational Design and Synthesis of Novel Pyrimidine (B1678525) Scaffolds for Enhanced Biological Profiles

The rational design of novel pyrimidine scaffolds is a cornerstone of modern drug discovery, aiming to enhance the biological profiles of lead compounds. The core structure of 2-Chloro-4-(4-chloro-phenyl)-pyrimidine presents a versatile template for chemical modification. The presence of a reactive chlorine atom at the 2-position allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups to modulate the compound's physicochemical properties and biological activity.

Research into related pyrimidine derivatives has demonstrated that strategic modifications can significantly impact their therapeutic potential. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been explored, where the introduction of various amine-containing moieties at the 4-position has been shown to influence anticancer activity. nih.gov One study reported the microwave-assisted synthesis of a series of 2-amino-4-chloro-pyrimidine derivatives, including 4-(4-(4-chlorophenyl)piperazine-1-yl) pyrimidin-2-amine, a compound structurally related to our focus molecule. nih.gov This synthesis was achieved by reacting 2-amino-4-chloro-pyrimidine with the corresponding amine in the presence of a base under microwave irradiation. nih.gov

The 4-(4-chlorophenyl) group in this compound is another key feature that can be targeted for modification. Structure-activity relationship (SAR) studies on various pyrimidine analogues have indicated that the nature and position of substituents on the phenyl ring can dramatically alter biological efficacy. tandfonline.com

A general approach to the synthesis of 2-chloro-4-substituted pyrimidines has been outlined in patent literature, which could be adapted for the synthesis of this compound and its derivatives. This method involves a two-step process starting from a 2-methylthio-4-chloropyrimidine compound, which first undergoes a substitution reaction at the 4-position, followed by a chlorination reaction to replace the methylthio group at the 2-position with a chlorine atom. google.com This synthetic strategy offers a pathway to generate a library of analogues for biological screening.

Integration of Ligand-Based and Structure-Based Drug Design Principles

The development of potent and selective therapeutic agents relies heavily on the integration of both ligand-based and structure-based drug design principles. In the context of this compound, these approaches can guide the optimization of its structure to enhance its interaction with specific biological targets.

Ligand-based drug design is particularly useful when the three-dimensional structure of the target protein is unknown. This approach involves analyzing the structure-activity relationships of a series of known active and inactive molecules. For instance, by synthesizing and testing a library of derivatives of this compound, one could develop a pharmacophore model. This model would define the essential structural features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.

Structure-based drug design , on the other hand, is employed when the 3D structure of the biological target is available. Molecular docking simulations can be used to predict the binding mode and affinity of this compound within the active site of a target protein. This information is invaluable for identifying key interactions and guiding the design of new analogues with improved binding affinity and selectivity. For example, computational studies on a structurally similar compound, Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been performed to analyze its structural and electronic properties, which can provide insights into its potential interactions with biological macromolecules. nih.gov

Synergistic Application of Computational and Experimental Methodologies in Drug Discovery

The synergy between computational and experimental methodologies has become indispensable in modern drug discovery, accelerating the identification and optimization of new drug candidates. For a molecule like this compound, this integrated approach can be highly beneficial.

Computational studies can be employed at the initial stages to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions of the compound with its target protein, guiding the rational design of more potent inhibitors. For instance, molecular docking studies have been performed on 2-amino-4-chloro-pyrimidine derivatives to understand their binding affinity with the main protease of SARS-CoV-2. nih.gov

Experimental validation is crucial to confirm the predictions made by computational models. The synthesis of prioritized compounds is followed by in vitro biological evaluation to determine their actual activity and potency. For example, the anticancer activity of synthesized 2-amino-4-chloro-pyrimidine derivatives was evaluated against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov The results from these experimental assays can then be used to refine the computational models, leading to a more accurate and predictive drug design cycle.

A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated the power of this synergistic approach. The synthesized compounds were evaluated for their antidiabetic activity, and molecular docking simulations were used to understand the structure-activity relationships and binding interactions with the target enzymes. researchgate.net

Identification and Validation of Emerging Biological Targets for Pyrimidine Derivatives

The therapeutic potential of pyrimidine derivatives extends to a wide range of biological targets. While established targets like kinases and polymerases are well-explored, the identification and validation of emerging targets are crucial for developing novel therapies and overcoming drug resistance. researchgate.netmdpi.com

Recent research has highlighted several promising targets for pyrimidine-based drugs:

Kinases: A multitude of kinases are implicated in cancer and inflammatory diseases. Pyrimidine scaffolds are prevalent in many kinase inhibitors, and derivatives of this compound could be designed to target specific kinases involved in oncogenic signaling pathways. nih.gov

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important cancer targets. Pyrimidine-based compounds have shown promise as inhibitors of these enzymes.

Metabolic Enzymes: Targeting metabolic pathways that are dysregulated in cancer is a rapidly growing area of research. Enzymes involved in pyrimidine biosynthesis, for example, are essential for the proliferation of cancer cells and represent attractive targets. mdpi.com

The validation of these emerging targets involves a combination of genetic and pharmacological approaches. Techniques such as RNA interference (RNAi) and CRISPR-Cas9 can be used to assess the effect of target knockdown on disease phenotype. Subsequently, potent and selective small molecule inhibitors, potentially derived from the this compound scaffold, are essential tools for pharmacological validation in preclinical models.

Strategic Approaches to Address Current Challenges in Pyrimidine-Based Drug Research

Despite the significant progress in pyrimidine-based drug discovery, several challenges remain. These include issues related to drug resistance, off-target effects, and unfavorable pharmacokinetic properties. Strategic approaches are being developed to address these hurdles.

Overcoming Drug Resistance: The development of drug resistance is a major obstacle in cancer therapy. Strategies to combat resistance include the design of multi-target inhibitors that can simultaneously block multiple signaling pathways, and the development of compounds that are effective against known resistance mutations. mdpi.com Hybrid molecules, which combine the pyrimidine scaffold with other pharmacophores, represent a promising approach to develop multi-target agents. tandfonline.comresearchgate.net

Improving Selectivity and Reducing Off-Target Effects: Achieving high selectivity for the desired target is crucial to minimize side effects. Structure-based drug design and computational approaches play a key role in designing inhibitors with improved selectivity profiles. By understanding the subtle differences in the active sites of related proteins, it is possible to design molecules that preferentially bind to the intended target.

Enhancing Pharmacokinetic Properties: Poor solubility, low bioavailability, and rapid metabolism can limit the clinical utility of promising drug candidates. Medicinal chemistry strategies such as the introduction of polar functional groups, the use of prodrug approaches, and the optimization of lipophilicity can be employed to improve the pharmacokinetic properties of pyrimidine derivatives.

The future of pyrimidine-based drug research lies in the continued integration of advanced synthetic methodologies, computational tools, and a deeper understanding of disease biology. The versatile scaffold of this compound, coupled with these advanced strategies, holds significant promise for the development of the next generation of targeted therapies.

Q & A

Q. How do electronic effects of substituents influence the reactivity of 2-Chloro-4-(4-chlorophenyl)-pyrimidine in nucleophilic substitution reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position activate the pyrimidine ring toward nucleophilic attack at the 2-position. Hammett σ constants quantify substituent effects. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) correlate substituent electronic profiles with reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.